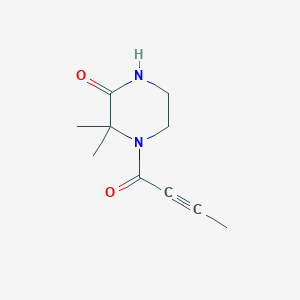![molecular formula C20H20N2O4 B2960485 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 140677-17-4](/img/structure/B2960485.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide” is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.2683 . It is also known by other names such as Acetamide, N-(3,4-dimethoxyphenethyl)-; N-(3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2-[3,4-dimethoxyphenyl]ethylamine; NSC 33790; NSC 34977; 3,4-Dimethoxyphenylethylamine, N-acetyl- .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.2683 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen
Synthesis and Antidepressant Activity
Research on derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, closely related to the chemical structure of interest, indicates their examination for inhibiting rat brain imipramine receptor binding and the uptake of neurotransmitters such as norepinephrine and serotonin. These compounds showed promise in rodent models for potential antidepressant activity, suggesting the chemical's relevance in developing treatments for depression (Yardley et al., 1990).
Anticancer Applications
A molecular docking analysis of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighted its anticancer potential through in silico modeling targeting the VEGFr receptor. This approach underscores the compound's utility in designing targeted cancer therapies (Sharma et al., 2018).
Antiulcer Activities
Derivatives of the compound have been synthesized and evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats, demonstrating significant antiulcer activity. This suggests a potential application in developing treatments for gastrointestinal disorders (Hosokami et al., 1992).
Antiallergic Agents
Investigations into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have revealed novel antiallergic compounds, indicating the chemical's relevance in synthesizing new treatments for allergic reactions. These compounds were shown to possess potent antiallergic efficacy, underscoring their potential in pharmaceutical development (Menciu et al., 1999).
Molecular Synthesis Applications
The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds, serving as precursors in the creation of novel chemical entities. This application is vital in expanding the repertoire of compounds available for drug development and other scientific research areas (Kametani et al., 1981).
Wirkmechanismus
Target of Action
The primary targets of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide are currently unknown. This compound is a derivative of indole , which is known to interact with a wide range of biological targets
Mode of Action
Given its structural similarity to other indole derivatives , it may interact with its targets in a similar manner, potentially binding to receptor sites or enzymes and modulating their activity.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes , so this compound could potentially affect multiple pathways.
Result of Action
Given its structural similarity to other indole derivatives , it may have similar effects, such as modulating receptor activity or enzyme function.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-17-8-7-13(11-18(17)26-2)9-10-21-20(24)19(23)15-12-22-16-6-4-3-5-14(15)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGLDRVWVDDPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2960402.png)
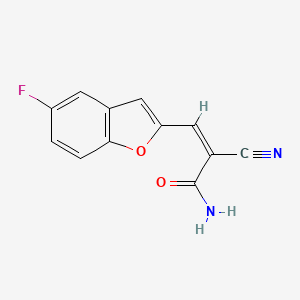
![(E)-1-benzyl-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2960405.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2960406.png)


![Methyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2960411.png)
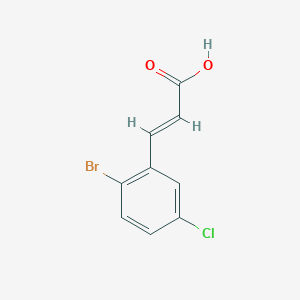
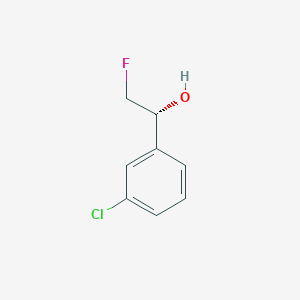
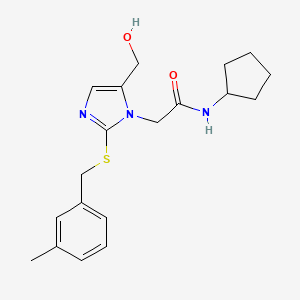
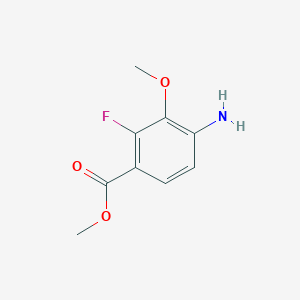
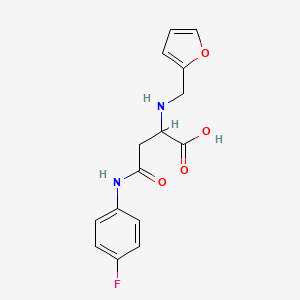
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2960421.png)
